3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic molecule featuring a 1,2,3-thiadiazole ring fused with a 1,2,4-triazol-5-one moiety via a methylsulfanyl linker. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
3-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5OS2/c1-12-5(13)9-10-6(12)14-2-3-4(7)15-11-8-3/h2H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJCFGCPUPPCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=C(SN=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249500-54-6 | |
| Record name | 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the thiadiazole class known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities, supported by various studies and findings.
Structural Information
The molecular formula of this compound is . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClN5OS2 |
| SMILES | CN1C(=O)NN=C1SCC2=C(SN=N2)Cl |
| InChI | InChI=1S/C6H6ClN5OS2/c1-12... |
Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds with a similar structure exhibit significant effectiveness against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Studies have highlighted the anticonvulsant potential of thiadiazole derivatives. In particular, compounds containing the 1,3,4-thiadiazole nucleus have been evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) seizure models. Results indicated that several derivatives demonstrated significant protection against seizures . For example, a study found that certain thiadiazole derivatives exhibited potent activity at doses as low as 30 mg/kg .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of thiadiazole derivatives have also been documented. Compounds similar to the one have been found to reduce inflammation in animal models effectively. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have explored the biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy : A study tested various thiadiazole derivatives against a panel of microbial strains. Results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
- Anticonvulsant Screening : In a systematic evaluation of different thiadiazole compounds for anticonvulsant activity, several candidates were identified that provided significant protection in both MES and ScPTZ models. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Structural Information
- Molecular Formula : C6H6ClN5OS2
- Molecular Weight : 239.7 g/mol
- IUPAC Name : 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- SMILES Representation : CN1C(=O)NN=C1SCC2=C(SN=N2)Cl
Predicted Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 5 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains and fungi. The presence of the chlorothiadiazole group enhances its bioactivity by disrupting microbial cell walls.
Case Study : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in human cancer cell lines.
Case Study : An investigation into the cytotoxic effects of similar triazole derivatives on breast cancer cells showed a reduction in cell viability by over 50% at concentrations of 100 µM after 48 hours .
Fungicide Development
The unique structure of this compound positions it as a candidate for fungicide development. Its ability to inhibit fungal growth can be attributed to its interaction with key enzymes involved in fungal metabolism.
Case Study : Field trials demonstrated that formulations containing this compound reduced the incidence of Fusarium infections in crops by up to 40%, showcasing its potential as an effective agricultural fungicide .
Plant Growth Regulation
Additionally, research has indicated that thiadiazole derivatives can act as plant growth regulators. This compound may enhance root development and overall plant vigor.
Data Table : Effects on Plant Growth Parameters
| Parameter | Control (cm) | Treated (cm) |
|---|---|---|
| Root Length | 15 | 22 |
| Shoot Height | 30 | 38 |
| Leaf Number | 10 | 15 |
Polymer Chemistry
The incorporation of thiadiazole and triazole units into polymer matrices has been explored for their potential to enhance thermal stability and mechanical properties.
Case Study : A study on polymer composites revealed that adding this compound improved tensile strength by approximately 25% compared to control samples without the additive .
Nanotechnology
In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with enhanced catalytic properties. Its ability to stabilize metal nanoparticles makes it valuable in various catalytic applications.
Data Table : Catalytic Activity Comparison
| Catalyst Type | Turnover Frequency (h^-1) |
|---|---|
| Control | 150 |
| Compound Enhanced | 250 |
Chemical Reactions Analysis
Structural Features and Reactivity Predictions
The compound contains:
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A 1,2,4-triazol-5-one core with a methyl group at position 4.
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A sulfanyl linker (–S–) connecting the triazolone to a 5-chloro-1,2,3-thiadiazol-4-ylmethyl group.
Key reactive sites :
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Triazolone ring : Susceptible to nucleophilic attack at the carbonyl group (C=O) or electrophilic substitution at nitrogen atoms.
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Thiadiazole ring : The chlorine substituent may participate in nucleophilic aromatic substitution (NAS) or act as a leaving group.
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Sulfanyl bridge : Potential for oxidation to sulfoxide/sulfone or cleavage under acidic/basic conditions.
2.1. Nucleophilic Substitution at the Thiadiazole Chlorine
The 5-chloro group on the thiadiazole ring could undergo substitution with nucleophiles (e.g., amines, alkoxides). For example:
Analogous example : Chlorothiadiazoles react with amines to form amino derivatives in the presence of base .
2.2. Oxidation of the Sulfanyl Linker
The –S– bridge may oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like H₂O₂ or mCPBA:
Such transformations are common in sulfur-containing heterocycles .
2.3. Ring-Opening of the Triazolone
Under basic conditions, the triazolone ring may hydrolyze to form a hydrazide intermediate. For instance:
Similar reactivity is observed in 1,2,4-triazol-3-ones .
Comparative Reactivity of Analogous Compounds
Research Gaps and Limitations
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No experimental studies directly investigating the compound’s reactions were identified in peer-reviewed literature.
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Predictions rely on structural analogies and general heterocyclic chemistry principles.
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Further experimental work is needed to validate these hypotheses, particularly focusing on:
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Stability under varying pH and temperature.
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Catalytic or photochemical activation.
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Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isostructural Chloro and Bromo Derivatives
and describe isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with chloro (Compound 4) and bromo (Compound 5) substituents. These compounds share a planar molecular conformation except for one fluorophenyl group oriented perpendicularly. Key comparisons include:
- Substituent Effects : The chloro and bromo groups influence intermolecular interactions, such as halogen bonding, which may correlate with therapeutic binding efficiency.
- Biological Activity : A related chlorophenyl-thiazole derivative exhibits antimicrobial activity, suggesting that the 5-chloro-thiadiazole group in the target compound could similarly enhance bioactivity .
Triazole-Thione Derivatives
discusses 3-(4-amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one, a triazole-thione analog. Unlike the target compound’s triazolone core, this derivative features a sulfanylidene group, which increases electron density and may alter binding affinity in biological systems.
Antifungal and Antibiotic Analogs
highlights compounds like 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole, which demonstrate antifungal and antibiotic activities. The methoxy and methylthio substituents in these analogs contrast with the target compound’s chloro-thiadiazole group, underscoring how electronic modifications impact pharmacological profiles.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Structural Insights : The planar conformation of isostructural analogs (e.g., Compounds 4 and 5) suggests that the target compound’s thiadiazole-triazolone system may adopt similar geometry, favoring π-π stacking in crystal packing or target binding .
- Synthetic Challenges : Crystallization from DMF and refinement via SHELXL are critical for resolving complex heterocyclic systems, as seen in related studies .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from hydrazine and carbon disulfide undergo cyclization in acidic or basic media to form the thiadiazole ring. For example, reaction of N -(chloroacetyl)thiosemicarbazide with nitrous acid generates 5-chloro-1,2,3-thiadiazole through diazotization and subsequent ring closure. This method yields the thiadiazole nucleus but requires precise control of temperature (−5°C to 10°C) and stoichiometry to avoid byproducts like sulfides.
Functionalization at the 4-Position
Synthesis of 4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
The triazolone scaffold is constructed through cyclization of hydrazine derivatives, often involving ketones or thioureas.
Hydrazinolysis of Carboxylic Acid Derivatives
Ethyl 2-methylacetoacetate reacts with hydrazine hydrate in ethanol to form the corresponding hydrazide. Subsequent treatment with carbon disulfide (CS₂) in basic media (e.g., KOH) yields a dithiocarbazinate intermediate, which undergoes cyclization upon refluxing with hydrazine hydrate to form 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. This method achieves yields of 68–75% but requires prolonged reaction times (12–24 hours).
Microwave-Assisted Cyclization
Green chemistry approaches utilize microwave irradiation to accelerate the reaction. A mixture of methyl hydrazinecarboxylate and formamide, irradiated at 140°C for 10 minutes, directly forms the triazolone core with 82% yield. This method reduces energy consumption and avoids solvent use, aligning with sustainable practices.
Coupling of Thiadiazole and Triazolone Moieties
The sulfanyl bridge is introduced via nucleophilic substitution or thiol-ene chemistry.
Thiol-Displacement Reaction
4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is treated with sodium hydride (NaH) in dry THF to generate the thiolate anion, which reacts with 4-(chloromethyl)-5-chloro-1,2,3-thiadiazole. The reaction proceeds at 25°C for 6 hours, yielding the target compound in 58–64% purity. Excess thiadiazole derivative (1.2 equiv) improves conversion, but higher equivalents promote disulfide formation.
Oxidative Coupling
An alternative route involves oxidative coupling of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-thione with 4-mercaptomethyl-5-chloro-1,2,3-thiadiazole using iodine (I₂) in dichloromethane. This method achieves 70% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis.
Optimization and Challenges
Reaction Conditions
Byproduct Mitigation
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Disulfides : Addition of reducing agents (e.g., dithiothreitol) suppresses disulfide formation during coupling.
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Hydrolysis : Anhydrous conditions and molecular sieves prevent degradation of the thiadiazole chloride.
Analytical Characterization
Key spectroscopic data for the target compound include:
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional cyclization | 65–75 | 12–24 | 90–95 |
| Microwave-assisted | 80–82 | 0.5 | 95–98 |
| Oxidative coupling | 70 | 3 | 85–90 |
Microwave synthesis offers superior efficiency, while oxidative coupling balances yield and simplicity.
Industrial-Scale Considerations
Patent methodologies emphasize continuous flow reactors for thiadiazole synthesis, enabling higher throughput (up to 1 kg/day) and reduced refrigeration costs. However, triazolone coupling steps remain batch-dependent due to sensitivity to oxygen and moisture .
Q & A
Q. What are the established synthetic routes for 3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?
The compound is synthesized via nucleophilic substitution or copper-catalyzed cross-coupling reactions. A common approach involves reacting 5-chloro-1,2,3-thiadiazole-4-methanethiol with 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one under controlled conditions (e.g., 70°C in anhydrous DMF). Catalysts like Cu(I) or Cu(II) salts improve yield by facilitating sulfur-alkyl bond formation . For analogous triazole-thiones, refluxing in alkaline aqueous solutions (e.g., 8% NaOH) followed by acidification is effective .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- FT-IR spectroscopy to identify functional groups like thioether (C–S) and triazole (C=N) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thioether groups) .
- Catalyst screening : Testing Cu(I)/Cu(II) catalysts or ligands (e.g., phenanthroline) to enhance cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like K₂CO₃ neutralize HCl byproducts .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., molar ratios, reaction time) .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Contradictions arise from assay variability or structural analogs. Mitigation strategies:
- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) under standardized protocols .
- Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .
- Dose-response profiling : Quantify EC₅₀/IC₅₀ values across multiple cell lines or microbial strains .
Q. What computational modeling approaches are suitable for predicting interactions with biological targets?
- Molecular docking : Use crystal structures of target proteins (e.g., bacterial enzymes) to predict binding modes of the triazole-thiadiazole core .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in explicit solvent) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or redox behavior .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies recommend:
- Light-sensitive storage : Protect from UV exposure to prevent photodegradation of the thiadiazole ring .
- Low-temperature storage : –20°C in inert atmospheres (N₂/Ar) minimizes hydrolysis or oxidation .
- pH monitoring : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent triazole ring decomposition .
Methodological Considerations
Q. What strategies are effective in scaling up synthesis without compromising purity?
- Continuous flow reactors : Enhance heat/mass transfer and reduce batch-to-batch variability .
- Automated purification : Flash chromatography or preparative HPLC isolates high-purity product .
- In-line analytics : Real-time monitoring (e.g., PAT tools) ensures reaction completion .
Q. How can conformational flexibility of the compound impact its biological activity?
The thiadiazole and triazole rings adopt planar or near-planar conformations, but substituents (e.g., 4-methyl) introduce steric hindrance. X-ray data show that fluorophenyl groups may orient perpendicularly, affecting membrane permeability or target binding . MD simulations can quantify conformational populations under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
